N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
Description
N-{2-[(2,2-Dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative featuring a 1-methyl-substituted indole core and a carboxamide group at position 2. The side chain comprises an ethyl linker terminated with a 2,2-dimethylpropanoyl (pivaloyl) amide group.
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethylpropanoylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)16(22)19-10-9-18-15(21)14-11-12-7-5-6-8-13(12)20(14)4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,22) |
InChI Key |
YALSLMVQGRSBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acyl chloride or an anhydride, in the presence of a base.
Attachment of the Dimethylpropanoyl Group: The dimethylpropanoyl group is attached to the aminoethyl side chain through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific biological context and the nature of the target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound’s closest analogs include substituted indole-2-carboxamides with variations in the indole core, side chain, and terminal functional groups. Key examples from the evidence are compared below:
Table 1: Structural and Functional Comparison of Indole-2-Carboxamide Derivatives
Key Research Findings from Analogs
- : Chloro and hexyl substituents on the indole core significantly improved binding affinity to serotonin receptors in preclinical models, suggesting that halogenation and alkylation are viable strategies for optimizing activity .
- : MK-6892’s bulky scaffold demonstrates that HCAR2 can accommodate large ligands, implying that the target compound’s pivaloyl-ethyl side chain is within acceptable steric limits for receptor engagement .
- : X-ray crystallography of compound 5 revealed planar geometry at the carboxamide bond, critical for π-stacking interactions with aromatic residues in target proteins .
Biological Activity
N-{2-[(2,2-dimethylpropanoyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound belongs to the indole-2-carboxamide class, which has been recognized for various biological activities. Its chemical structure is characterized by the following features:
- Indole Ring : A bicyclic structure that contributes to the compound's biological activity.
- Carboxamide Group : Essential for interactions with biological targets.
- Dimethylpropanoyl Moiety : Impacts pharmacokinetics and receptor binding.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The following table summarizes the findings from different studies:
| Cell Line | GI50 (µM) | Reference Compound | Reference GI50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.95 - 1.50 | Doxorubicin | 1.10 |
| Panc-1 (Pancreatic Cancer) | 26 - 86 | Erlotinib | 33 |
| HT-29 (Colon Cancer) | 104 | Erlotinib | 33 |
These results indicate that the compound can be as effective as established chemotherapeutic agents, suggesting its potential as a new therapeutic option.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases such as EGFR and CDK2, which are critical in cell cycle regulation and proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C release. This suggests that the compound triggers programmed cell death in cancer cells.
- Multi-targeted Activity : The ability to affect multiple pathways enhances its therapeutic potential and may reduce the likelihood of resistance development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key observations include:
- Substitution Patterns : Variations in substituents on the indole ring significantly affect potency and selectivity against different cancer types.
- Alkyl Group Influence : Adding alkyl groups to specific positions on the indole structure has been shown to enhance activity against Mycobacterium tuberculosis, indicating that similar modifications could optimize anticancer efficacy.
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 cells demonstrated that the compound induced significant apoptosis compared to untreated controls, with marked increases in pro-apoptotic proteins.
- Pancreatic Cancer Research : In vitro tests showed promising results against Panc-1 cells, with a notable decrease in cell viability at low concentrations.
- Combination Therapy Trials : Preliminary data suggest enhanced effects when combined with other chemotherapeutics, potentially leading to synergistic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
